6-Bromo-1,4-dioxaspiro[4.6]undecane
Beschreibung
6-Bromo-1,4-dioxaspiro[4.6]undecane (CAS: 70562-63-9) is a brominated spirocyclic acetal with the molecular formula C₉H₁₅BrO₂ and a molecular weight of 234.02 g/mol . Its structure consists of a six-membered dioxane ring fused to a six-membered cycloalkane, forming a spiro junction at the 4th position. The bromine substituent at the 6th position introduces significant electronic and steric effects, influencing its reactivity and physicochemical properties. This compound is primarily used in synthetic organic chemistry as an intermediate for complex molecule synthesis, leveraging its spirocyclic framework to control stereochemistry and ring-opening reactions .
Eigenschaften
IUPAC Name |
6-bromo-1,4-dioxaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-8-4-2-1-3-5-9(8)11-6-7-12-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUHWFXOULUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C2(CC1)OCCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302136 | |
| Record name | 6-Bromo-1,4-dioxaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70562-63-9 | |
| Record name | 70562-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-1,4-dioxaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,4-dioxaspiro[4.6]undecane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method is the bromination of 1,4-dioxaspiro[4.6]undecane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-1,4-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents.
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Corresponding substituted spiroketals.
Oxidation: Hydroxylated or carbonylated spiroketals.
Reduction: 1,4-dioxaspiro[4.6]undecane.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1,4-dioxaspiro[4
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.6]undecane is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial properties may involve the disruption of microbial cell membranes or inhibition of key enzymes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Analogues
Spectroscopic Properties
Mass Spectrometry :
- This compound exhibits a molecular ion peak at m/z 234.00205 (exact mass) .
- Analogues like 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane show characteristic fragmentation patterns, including retro-cleavage ions at m/z 112 and 115, indicative of methyl-substituted rings .
- Psammaplysins (1,6-dioxa-2-azaspiro[4.6]undecane derivatives) display distinct fragmentation due to nitrogen incorporation .
NMR and IR :
Physicochemical Properties
- Solubility and Stability :
- Safety Profiles :
- This compound’s safety data are sparse, but analogues like 8-bromo-1,4-dioxaspiro[4.5]decane require handling with PPE due to skin/eye irritation risks .
Biologische Aktivität
6-Bromo-1,4-dioxaspiro[4.6]undecane is a spirocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by a unique spirocyclic structure and the presence of a bromine atom, exhibits distinct reactivity that may contribute to its biological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 219.13 g/mol. The compound features a dioxaspiro structure, which is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H15BrO2 |
| Molecular Weight | 219.13 g/mol |
| InChI Key | CUPUHWFXOULUCT-UHFFFAOYSA-N |
The precise mechanism of action for this compound remains largely uncharacterized. However, preliminary studies suggest that its biological activities may involve:
- Antimicrobial Activity : Potential disruption of microbial cell membranes or inhibition of key enzymatic pathways.
- Anticancer Properties : Involvement in apoptosis pathways or interference with cancer cell proliferation.
Biological Activity Studies
Recent research has focused on the biological activities of this compound, particularly its antimicrobial and anticancer effects.
Antimicrobial Activity
In vitro studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentrations (MIC) were determined through standard turbidity measurements.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | <5 |
| Pseudomonas aeruginosa | <10 |
| Escherichia coli | <15 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In cancer cell line studies, this compound was evaluated for its cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 18 |
The compound showed selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells, suggesting its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains demonstrated its ability to restore sensitivity to conventional antibiotics when used in combination therapy.
- Case Study on Cancer Treatment : Research involving animal models indicated that treatment with this compound resulted in significant tumor reduction compared to control groups, with minimal side effects observed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
